Methoxyapigeninidin chloride, 7-(RG)

Description

Contextualization within the Flavonoid Class and Anthocyanidin Subgroup

Methoxyapigeninidin chloride is a specific chemical compound belonging to the vast and diverse class of plant secondary metabolites known as flavonoids. Flavonoids are characterized by a general C6-C3-C6 carbon skeleton. Within this broad class, Methoxyapigeninidin chloride is further categorized under the anthocyanidin subgroup. Anthocyanidins are the aglycone (non-sugar) forms of anthocyanins, which are water-soluble pigments responsible for many of the red, purple, and blue colors in plants.

A defining feature of Methoxyapigeninidin chloride and its relatives is that they are 3-deoxyanthocyanidins. This means they lack a hydroxyl group at the C-3 position of the C-ring in their chemical structure, a key distinction from the more common anthocyanidins like cyanidin (B77932) and pelargonidin. nih.govresearchgate.netwikipedia.org This structural difference confers unique chemical and biochemical properties, including enhanced stability. nih.govnih.gov Methoxyapigeninidin is a derivative of apigeninidin (B191520), another 3-deoxyanthocyanidin. caymanchem.comcvmh.fr

Significance of 3-Deoxyanthocyanidins in Plant Secondary Metabolism and Ecological Roles

In the realm of plant secondary metabolism, 3-deoxyanthocyanidins play crucial ecological roles. They are notably recognized for their function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to fungal or bacterial infection. nih.govdocumentsdelivered.comnih.gov The accumulation of 3-deoxyanthocyanidins like apigeninidin and luteolinidin (B1216485) at the site of infection is a key defense mechanism in certain plants, such as sorghum, against pathogens like Colletotrichum sublineolum. nih.govmdpi.com

Beyond their role in plant defense, these compounds also contribute to the pigmentation of plant tissues, imparting colors that can range from orange-red to blue-violet. nih.govresearchgate.net This coloration can be important for attracting pollinators and seed dispersers. Furthermore, the synthesis of these compounds can be induced by various environmental stressors, suggesting a broader role in the plant's adaptation and survival mechanisms. nih.govresearchgate.net The biosynthesis of 3-deoxyanthocyanidin phytoalexins in sorghum has been shown to occur independently of light, which is a notable difference from the light-dependent synthesis of many other flavonoids. documentsdelivered.commdpi.com

Historical Perspective on the Discovery and Initial Characterization of Methoxyapigeninidin Chloride

The discovery and characterization of 3-deoxyanthocyanidins, including methoxylated forms like 7-methoxyapigeninidin, are closely linked to research on sorghum (Sorghum bicolor). Sorghum is a primary and unique dietary source of these compounds for humans. researchgate.netnih.gov Early studies identified apigeninidin and luteolinidin as major anthocyanidins in certain sorghum varieties. academicjournals.org

Subsequent research involving more advanced analytical techniques, such as high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS), led to the identification of various derivatives, including 7-methoxyapigeninidin. nih.gov In 1996, a significant step in the characterization of this specific compound was the successful chemical synthesis of 7-methoxyapigeninidin. caymanchem.comoup.com This allowed for a more detailed investigation of its properties and biological activities, particularly its fungicidal effects against sorghum pathogens like Gloeocercospora sorghi. caymanchem.comcvmh.froup.com

Overview of Current Research Trajectories for Methoxyapigeninidin Chloride

Current research on Methoxyapigeninidin chloride and related 3-deoxyanthocyanidins is following several key trajectories. A major area of focus is their potential application as natural food colorants. nih.gov Due to the absence of the C-3 hydroxyl group, 3-deoxyanthocyanidins exhibit greater stability under varying pH, temperature, and light conditions compared to common anthocyanins, which is a highly desirable trait in the food industry. nih.govnih.govresearchgate.net

Another significant research avenue is the exploration of their bioactive properties. biosynth.com The potent antioxidant and free-radical scavenging activities of these compounds are being investigated for their potential health benefits. nih.govbiosynth.com Furthermore, the fungicidal properties of Methoxyapigeninidin chloride continue to be a subject of study, with research indicating that the methoxy (B1213986) group at the C-7 position enhances its activity against certain fungi. oup.com

Scope and Objectives of Academic Inquiry into Methoxyapigeninidin Chloride, 7-(RG) Research

The academic inquiry into Methoxyapigeninidin chloride, 7-(RG) is multifaceted, with several key objectives. A primary goal is to fully elucidate the biosynthetic pathway of 3-deoxyanthocyanidins in plants like sorghum. nih.govresearchgate.net Understanding the enzymes and genes involved is crucial for potential biotechnological applications.

Another objective is to conduct comprehensive in vitro and in vivo studies to validate the health-promoting properties suggested by their antioxidant and anti-inflammatory activities. researchgate.netresearchgate.net This includes understanding their bioavailability and metabolism.

Finally, a significant portion of research is dedicated to overcoming challenges for their commercial application, such as developing efficient extraction methods from natural sources and addressing their tendency to self-associate in aqueous solutions. usda.gov The overarching goal is to harness the unique properties of Methoxyapigeninidin chloride and other 3-deoxyanthocyanidins for use in the food, pharmaceutical, and agricultural industries.

Data Tables

Table 1: Physicochemical Properties of Methoxyapigeninidin Chloride

| Property | Value |

|---|---|

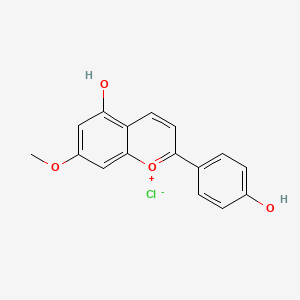

| IUPAC Name | 2-(4-hydroxyphenyl)-7-methoxychromenylium-5-ol;chloride |

| Molecular Formula | C16H13ClO4 |

| Molecular Weight | 304.72 g/mol |

| CAS Number | 161773-51-9 |

| Appearance | Crystalline solid |

Source: caymanchem.comnih.govchembk.comchromadex.com

Table 2: Key 3-Deoxyanthocyanidins Found in Sorghum

| Compound Name | Chemical Structure | Notable Characteristics |

|---|---|---|

| Apigeninidin | C15H11O4+ | A major 3-deoxyanthocyanidin in sorghum, serves as a phytoalexin. mdpi.comacademicjournals.org |

| Luteolinidin | C15H11O5+ | Another key 3-deoxyanthocyanidin in sorghum, also acts as a phytoalexin. mdpi.comacademicjournals.org |

| 7-Methoxyapigeninidin | C16H13O4+ | A methoxylated derivative of apigeninidin with enhanced fungicidal activity. oup.com |

| 5-Methoxyluteolinidin | C16H13O5+ | A methoxylated derivative of luteolinidin found in various sorghum genotypes. frontiersin.orgnih.gov |

Note: The chemical structures are represented by their molecular formulas.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-7-methoxychromenylium-5-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4.ClH/c1-19-12-8-14(18)13-6-7-15(20-16(13)9-12)10-2-4-11(17)5-3-10;/h2-9H,1H3,(H-,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSWXDUWNOYURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=CC(=[O+]C2=C1)C3=CC=C(C=C3)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies for Methoxyapigeninidin Chloride

Identification of Plant Sources for Methoxyapigeninidin Chloride

The primary and most significant natural source of 7-methoxyapigeninidin is Sorghum bicolor (L.) Moench. mdpi.com This compound is one of the several 3-deoxyanthocyanidins (3-DAs) that accumulate in the plant. nih.gov Research has identified four major 3-DAs in certain Chinese red sorghum varieties: Luteolinidin (B1216485), Apigeninidin (B191520), 5-methoxy-luteolinidin, and 7-methoxy-apigeninidin. nih.gov While Apigeninidin and Luteolinidin are often the most abundant, their methoxylated forms, including 7-methoxyapigeninidin, are present in significant quantities in specific genotypes, such as black sorghum. acs.org The presence of these methoxylated derivatives is a key characteristic of the phenolic profile of certain sorghum varieties.

The concentration and distribution of 7-methoxyapigeninidin and related 3-deoxyanthocyanidins vary significantly among different tissues of the Sorghum bicolor plant and across various genotypes. The bran is a particularly rich source, containing three to four times the level of these compounds compared to the whole grain. nih.gov Tissues such as the stalk, grain, leaf, leaf sheath, and glume are all known to accumulate these compounds. mdpi.complantbreedbio.org Black-pericarp sorghums, in particular, tend to have higher levels of 3-DAs, including methoxylated forms, compared to red or tan varieties. nih.govplantbreedbio.org

| Plant Tissue | Presence of 3-Deoxyanthocyanidins (including Methoxyapigeninidin) | Reference(s) |

| Bran | High concentration; 3-4 times higher than whole grain. | nih.gov |

| Grain | Present, concentration varies by genotype and pericarp color. | nih.govplantbreedbio.org |

| Leaf Sheath | Identified as a site of accumulation. | mdpi.com |

| Leaf | Identified as a site of accumulation. | mdpi.complantbreedbio.org |

| Stalk | Accumulates 3-deoxyanthocyanidins. | plantbreedbio.org |

| Glume | Accumulates 3-deoxyanthocyanidins. | plantbreedbio.org |

The accumulation of 7-methoxyapigeninidin is a dynamic process influenced by genetic and environmental factors. As phytoalexins, 3-deoxyanthocyanidins are produced in response to biotic and abiotic stress. nih.gov

Stress Responses: Fungal inoculation is a primary trigger for the synthesis and accumulation of 3-deoxyanthocyanidins. nih.gov These compounds are produced as a defense mechanism against pathogens like Colletotrichum graminicola and Helminthosporum maydis. researchgate.net This response involves the activation of key enzymes in the phenylpropanoid pathway. nih.gov

Genotype: The genetic makeup of the sorghum variety plays a crucial role. Genotypes with a red or purple secondary plant color and a black pericarp show the highest levels of 3-DAs. nih.gov

Environmental Stimuli: Environmental conditions such as sunlight exposure can significantly impact accumulation. For instance, some red sorghum genotypes turn black when exposed to sunlight, leading to a threefold increase in 3-DA levels. nih.gov Nutritional factors, such as nitrogen availability, can also influence the synthesis of phenolic compounds. academicjournals.org

Advanced Extraction Techniques for Methoxyapigeninidin Chloride

Efficiently isolating Methoxyapigeninidin chloride and other 3-deoxyanthocyanidins from sorghum requires optimized extraction methodologies, as these compounds are often bound to the plant's cell wall matrix. researchgate.net

Conventional solvent extraction remains a fundamental technique, with its efficiency heavily dependent on several parameters. Acidified solvents are critical for stability and yield. academicjournals.org Research has shown that acidified methanol (B129727) and ethanol (B145695) are highly effective. nih.govisca.me

A study optimizing the extraction of 3-DAs from sorghum identified the ideal conditions using a hydrochloric acid-methanol solution. nih.gov The optimization process involves balancing solvent polarity, solid-to-liquid ratio, temperature, and extraction time to maximize the yield of the target compounds.

| Parameter | Optimized Condition | Outcome / Rationale | Reference(s) |

| Solvent | Acidified Methanol (e.g., 1% HCl in Methanol) | Acidification improves stability and yield. Methanol is highly efficient. | academicjournals.orgnih.gov |

| Solvent | Aqueous Ethanol (50-70%) | A less toxic, "green" solvent that shows high extraction efficiency. | mdpi.comisca.mehorizonepublishing.com |

| Solid-to-Liquid Ratio | 1:20 (g/mL) | Ensures sufficient solvent penetration and solubilization of target compounds. | nih.gov |

| Temperature | 40°C | Increases solubility and diffusion rate without causing significant degradation. | nih.gov |

| Extraction Time | 130 minutes | Provides adequate time for the solvent to interact with the plant matrix and extract the compounds. | nih.gov |

To overcome the limitations of conventional methods, innovative techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been developed. These methods often provide higher yields in significantly shorter times. researchgate.netnih.gov

Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. researchgate.net Studies have shown that UAE can increase the yield of total anthocyanins from sorghum by up to 30% compared to conventional methods. researchgate.netcolab.ws Optimized conditions often involve specific frequencies (e.g., 25-45 kHz) and power settings (e.g., 400 W) for a set duration and temperature. researchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to create localized heating within the plant material, causing cell rupture and rapid release of phytochemicals into the solvent. nih.govbohrium.com This method dramatically enhances the yield of valuable phenolics from sorghum bran. nih.govbohrium.com It can also alter the phenolic profile by hydrolyzing glycosides into their aglycone forms and depolymerizing condensed flavonoids. bohrium.com A combined ultrasound-microwave assisted (UMA) method using aqueous ethanol has been shown to increase extract yield by 3.6 times compared to conventional shaking. researchgate.net

| Method | Key Parameters | Advantages | Reference(s) |

| Ultrasound-Assisted (UAE) | Frequency (25-45 kHz), Time (5-75 min), Temperature (30-65°C), Power (400 W) | Increased yield (~30%), reduced extraction time. | researchgate.netcolab.ws |

| Microwave-Assisted (MAE) | Power, Time, Solvent Choice | Significantly higher yields, very short extraction times, alters phenolic profile. | nih.govbohrium.com |

| Ultrasound-Microwave (UMA) | Combined energy sources, Solvent (70% Ethanol w/ HCl) | Synergistic effect, leading to substantially higher yields than conventional methods. | researchgate.net |

Purification Strategies for Methoxyapigeninidin Chloride from Complex Matrices

Following extraction, the crude extract contains a complex mixture of various phytochemicals, necessitating further purification to isolate Methoxyapigeninidin Chloride. A multi-step approach involving various chromatographic techniques is typically employed.

Chromatographic Separation Principles Applied to Deoxyanthocyanidins

Chromatographic separation is the cornerstone of purifying deoxyanthocyanidins from intricate plant extracts. The principle of this technique lies in the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. The choice of stationary and mobile phases is dictated by the physicochemical properties of the target molecules, such as polarity.

For deoxyanthocyanidins, reversed-phase chromatography is a frequently utilized method. In this approach, a nonpolar stationary phase, commonly a silica (B1680970) support chemically modified with C18 alkyl chains, is used in conjunction with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often acidified with formic acid to maintain the stability and appropriate charge of the flavonoid molecules. As the mobile phase passes through the stationary phase, less polar compounds interact more strongly with the C18 chains and are retained longer, while more polar compounds elute earlier. This differential retention allows for the separation of deoxyanthocyanidins from other more or less polar compounds in the extract.

Preparative High-Performance Liquid Chromatography (HPLC) Techniques

For obtaining high-purity Methoxyapigeninidin Chloride, preparative High-Performance Liquid Chromatography (HPLC) is an indispensable tool. This technique operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material, making it suitable for isolation rather than just quantification.

In a typical preparative HPLC workflow for deoxyanthocyanidin purification, the crude or semi-purified extract is injected onto a preparative column packed with a suitable stationary phase, such as C18 silica gel. A gradient elution method is often employed, where the composition of the mobile phase is gradually changed over the course of the separation. For example, a binary gradient of acidified water and acetonitrile can be used, with the proportion of acetonitrile increasing over time. This gradient ensures the efficient elution of compounds with a wide range of polarities.

The eluent from the column is monitored by a detector, commonly a photodiode array (PDA) detector, which can identify the characteristic absorbance spectra of deoxyanthocyanidins. Fractions of the eluent are collected at specific time intervals corresponding to the elution of the target compound. These fractions can then be analyzed for purity, and those containing the pure Methoxyapigeninidin Chloride are pooled and concentrated.

| Parameter | Typical Conditions for Preparative HPLC of Deoxyanthocyanidins |

| Stationary Phase | Reversed-phase C18 silica gel |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Linear gradient with increasing concentration of Mobile Phase B |

| Detection | Photodiode Array (PDA) at specific wavelengths (e.g., 480 nm) |

| Flow Rate | Scaled up from analytical methods, dependent on column dimensions |

| Injection Volume | Dependent on the concentration of the extract and column capacity |

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) Applications

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) represent advanced liquid-liquid partition chromatography techniques that are well-suited for the preparative-scale purification of natural products, including deoxyanthocyanidins. These methods avoid the use of solid stationary phases, which can lead to irreversible adsorption and degradation of target compounds.

In CCC/CPC, a biphasic solvent system is utilized. The principle of separation is the differential partitioning of the solutes between the two immiscible liquid phases. One phase is held stationary by centrifugal force while the other, mobile phase, is pumped through it. This continuous partitioning process allows for the separation of compounds based on their partition coefficients.

For the separation of flavonoids like deoxyanthocyanidins, a suitable biphasic solvent system is selected. A common system for similar compounds, such as anthocyanins, is a mixture of tert-butyl methyl ether, n-butanol, acetonitrile, and water, often acidified with trifluoroacetic acid. The selection of the appropriate solvent system is crucial and is often guided by preliminary analytical experiments. The crude extract is dissolved in a portion of the solvent system and introduced into the CCC/CPC instrument. As the mobile phase flows through, fractions are collected and analyzed to identify those containing the purified Methoxyapigeninidin Chloride.

Other Advanced Purification Methods

Beyond the primary chromatographic techniques, other advanced methods can be integrated into the purification workflow to enhance the purity and yield of Methoxyapigeninidin Chloride.

Solid Phase Extraction (SPE) is often used as a preliminary clean-up step before HPLC or CCC. SPE cartridges packed with various sorbents, such as C18 or ion-exchange resins, can effectively remove major classes of interfering compounds. This reduces the complexity of the mixture introduced into the final purification step, thereby improving resolution and extending the lifespan of the preparative columns.

Flash Chromatography can also be employed as an intermediate purification step. This technique is a rapid form of column chromatography that uses a positive pressure to force the mobile phase through the column, accelerating the separation process. While it may not provide the high resolution of HPLC, it is effective for fractionating the crude extract into less complex mixtures, which can then be further purified by preparative HPLC.

The combination of these techniques in a sequential manner allows for the efficient isolation of high-purity Methoxyapigeninidin Chloride from the complex matrix of its natural sources.

Biosynthesis and Synthetic Pathways of Methoxyapigeninidin Chloride

Elucidation of the Biosynthetic Pathway of 3-Deoxyanthocyanidins

The biosynthesis of 3-deoxyanthocyanidins such as apigeninidin (B191520), the direct precursor to methoxyapigeninidin, represents a significant branch from the general flavonoid pathway. researchgate.net This pathway is particularly active in certain plants like sorghum and maize, often in response to stressors such as fungal infection, where these compounds act as phytoalexins. nih.govresearchgate.net

The journey to 3-deoxyanthocyanidins begins with the core flavonoid pathway. researchgate.net Phenylalanine is converted through a series of steps involving enzymes like Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) to produce p-Coumaroyl-CoA. researchgate.net Chalcone (B49325) synthase (CHS) then catalyzes the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. oup.com This is followed by isomerization by Chalcone Isomerase (CHI) to yield the flavanone (B1672756) naringenin (B18129). researchgate.netoup.com

At this crucial juncture, the pathway diverges. Instead of being hydroxylated at the 3-position, naringenin is directly reduced by a Flavanone 4-reductase (FNR) to produce the flavan-4-ol, apiferol. researchgate.netuu.nl This flavan-4-ol is the key intermediate and direct precursor for apigeninidin. researchgate.net The final step is the conversion of apiferol into apigeninidin, a reaction catalyzed by an enzyme believed to have anthocyanidin synthase (ANS)-like activity. researchgate.netuu.nl To form 7-methoxyapigeninidin, a subsequent methylation step is required, where a methyl group is transferred to the hydroxyl group at the 7-position of the apigeninidin backbone, a reaction likely catalyzed by an O-methyltransferase (OMT).

The formation of methoxyapigeninidin relies on a specific set of enzymes that channel precursors away from the more common flavonoid and anthocyanin pathways.

Interactive Table of Key Biosynthetic Enzymes:

| Enzyme | Abbreviation | Function in the Pathway |

| Chalcone Synthase | CHS | Catalyzes the initial condensation reaction to form the chalcone backbone. oup.com |

| Chalcone Isomerase | CHI | Isomerizes the chalcone into the flavanone naringenin. oup.com |

| Flavanone 4-reductase | FNR | A key enzyme that reduces the flavanone naringenin to the flavan-4-ol apiferol. This enzyme is often a Dihydroflavonol 4-reductase (DFR) with dual substrate specificity. researchgate.netuu.nl |

| Anthocyanidin Synthase-like enzyme | ANS-like | Proposed to catalyze the final conversion of the flavan-4-ol apiferol to apigeninidin. The exact enzyme remains uncharacterized in some species. researchgate.netresearchgate.net |

| O-methyltransferase | OMT | Presumed to catalyze the final methylation of apigeninidin at the 7-position to form 7-methoxyapigeninidin. |

The biosynthesis of 3-deoxyanthocyanidins is tightly controlled at the genetic and transcriptional levels. The expression of the structural genes encoding the biosynthetic enzymes is primarily regulated by a complex of transcription factors. nih.gov This regulatory unit, known as the MBW complex, consists of proteins from three families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. nih.govnih.gov

Transcriptomic analyses in various plants have shown that under conditions that trigger 3-deoxyanthocyanidin production, such as pathogen attack or environmental stress, there is a coordinated upregulation of the genes involved in this specific branch of the flavonoid pathway. mdpi.com For instance, studies in sorghum have identified specific DFR genes that are induced to produce 3-deoxyanthocyanidins. oup.com A critical regulatory aspect is the downregulation or absence of expression of the gene for Flavanone 3-hydroxylase (F3H), which is pivotal for diverting the metabolic flux towards 3-deoxyanthocyanidin synthesis instead of the main anthocyanin pathway. researchgate.net

The biosynthetic pathway for 3-deoxyanthocyanidins is a distinct offshoot of the general flavonoid pathway that produces common anthocyanins and other flavonoids. The primary point of divergence determines the final structure of the molecule.

The key difference lies in the enzymatic processing of the flavanone intermediate (e.g., naringenin). oup.com

In Anthocyanin Biosynthesis: Flavanone 3-hydroxylase (F3H) adds a hydroxyl group at the C-3 position of the flavanone, converting it into a dihydroflavonol (e.g., dihydrokaempferol). This molecule is then acted upon by Dihydroflavonol 4-reductase (DFR) and Anthocyanidin Synthase (ANS) to produce a 3-hydroxyanthocyanidin (e.g., pelargonidin). researchgate.net

In 3-Deoxyanthocyanidin Biosynthesis: The activity of F3H is low or absent. This allows a reductase enzyme, Flavanone 4-reductase (FNR), to act directly on the flavanone. researchgate.net This enzyme reduces the carbonyl group at the C-4 position to produce a flavan-4-ol, which lacks the C-3 hydroxyl group. researchgate.net Subsequent action by an ANS-like enzyme yields the 3-deoxyanthocyanidin. researchgate.net

Interactive Comparison of Biosynthetic Pathways:

| Feature | 3-Deoxyanthocyanidin Pathway | Anthocyanin Pathway |

| Key Intermediate | Flavanone (e.g., Naringenin) oup.com | Dihydroflavonol (e.g., Dihydrokaempferol) |

| Pivotal Enzyme | Flavanone 4-reductase (FNR) researchgate.netuu.nl | Flavanone 3-hydroxylase (F3H) researchgate.net |

| Precursor to Final Step | Flavan-4-ol (e.g., Apiferol) researchgate.net | Leucoanthocyanidin |

| Final Product Core Structure | Lacks a hydroxyl group at C-3 researchgate.net | Contains a hydroxyl group at C-3 |

Chemical Synthesis Approaches for Methoxyapigeninidin Chloride and Analogues

While biosynthesis provides a natural source, chemical synthesis allows for the production of specific 3-deoxyanthocyanidins and their analogues for research and other applications. nih.gov

The chemical synthesis of 7-methoxyapigeninidin has been reported in scientific literature, often driven by the need to confirm the structure of the natural product or to study its biological activities. jst.go.jptandfonline.comnih.gov A notable synthesis was described by Aida et al. in 1996. jst.go.jpnih.govcaymanchem.com While the detailed step-by-step procedure is highly technical, the general strategy for synthesizing flavylium (B80283) salts like 7-methoxyapigeninidin often follows established organic chemistry principles for flavonoid synthesis.

One common historical approach, such as that used for the parent compound apigeninidin, involves the acid-catalyzed condensation of a substituted acetophenone (B1666503) derivative with a substituted benzaldehyde (B42025). For 7-methoxyapigeninidin, this would typically involve reacting 2,4,6-trihydroxyacetophenone with p-hydroxybenzaldehyde, followed by methylation and cyclization steps to form the final benzopyrylium (flavylium) salt structure. The synthesis prepared by Aida et al. was used to compare the fungicidal activity of 7-methoxyapigeninidin with its non-methoxylated counterpart, apigeninidin, demonstrating that the methoxy (B1213986) group at the C-7 position was important for its activity against certain fungi. jst.go.jptandfonline.comnih.gov

Modern Synthetic Methodologies and Improvements

The synthesis of methoxyapigeninidin chloride, a member of the 3-deoxyanthocyanidin class of compounds, has benefited from advances in synthetic organic chemistry that offer more efficient and versatile routes compared to early methods. nih.gov Modern synthetic strategies for flavylium salts, the core structure of methoxyapigeninidin chloride, often involve condensation reactions. nih.gov

One prevalent approach is the acid-catalyzed condensation of a suitably substituted acetophenone with a corresponding substituted 2-hydroxybenzaldehyde. nih.gov For methoxyapigeninidin chloride, this would involve the reaction of 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one with 4-hydroxybenzaldehyde (B117250) in the presence of a strong acid catalyst, such as a mixture of acetic acid and sulfuric acid. This method directly constructs the flavylium core in a single step. nih.gov

Another significant methodology proceeds through a chalcone intermediate. acs.org This two-step process begins with the base-catalyzed aldol (B89426) condensation of an acetophenone and a benzaldehyde to form a 2'-hydroxychalcone. This intermediate is then subjected to oxidative cyclization in an acidic medium to yield the flavylium salt. acs.org For instance, reacting 2',4'-dihydroxy-6'-methoxyacetophenone (B51203) with 4-hydroxybenzaldehyde would yield the corresponding chalcone, which can then be cyclized. Improvements in this method include the use of oxidizing agents like chloranil (B122849) to facilitate the formation of the pyrylium (B1242799) ring. bohrium.com

The table below summarizes key modern synthetic strategies applicable to the synthesis of methoxyapigeninidin chloride and related 3-deoxyanthocyanidins.

| Synthetic Strategy | Key Reactants | Reaction Conditions | Advantages | Reference |

| Direct Acid-Catalyzed Condensation | Substituted 2-hydroxyacetophenone, Substituted benzaldehyde | Strong acid (e.g., H₂SO₄ in acetic acid) | One-pot synthesis, straightforward | nih.gov |

| Chalcone Intermediate Pathway | Substituted 2'-hydroxyacetophenone, Substituted benzaldehyde | 1. Base-catalyzed aldol condensation 2. Acid-catalyzed oxidative cyclization | Versatile, allows for isolation of intermediate | acs.orgbohrium.com |

| Grignard Reagent Addition | Substituted flavones | Grignard reagent (e.g., phenylmagnesium bromide) followed by acid treatment | High yields for 4-substituted flavylium dyes | acs.org |

These modern methodologies provide reliable and adaptable routes to 3-deoxyanthocyanidins like methoxyapigeninidin chloride, enabling the synthesis of various analogs for research purposes. nih.gov

Stereospecific Synthesis and Chiral Resolution Considerations

The core structure of methoxyapigeninidin chloride, being a flavylium salt, is an aromatic and planar system. The delocalized π-electron system across the benzopyrylium rings results in a flat molecule. Consequently, the parent compound does not possess any chiral centers, and therefore exists as a single achiral molecule.

As such, considerations of stereospecific synthesis and chiral resolution, which are critical for molecules with stereogenic centers like many other flavonoid classes (e.g., flavanones and flavan-3-ols), are generally not applicable to methoxyapigeninidin chloride itself. researchgate.netnih.gov The synthesis of the flavylium core does not create any stereocenters that would necessitate enantioselective or diastereoselective control.

However, if a chiral moiety were to be introduced into the molecule, for instance, by attaching a chiral substituent to one of the hydroxyl groups or aromatic rings, the resulting derivative would be chiral. In such a case, stereospecific synthesis would be required to control the configuration of the newly introduced stereocenter. Chiral resolution of a racemic mixture of such a derivative could then be achieved using techniques such as chiral chromatography. researchgate.net

The table below outlines the stereochemical considerations for methoxyapigeninidin chloride and its potential derivatives.

| Compound | Presence of Chiral Centers | Applicability of Stereospecific Synthesis | Applicability of Chiral Resolution | Reference |

| Methoxyapigeninidin Chloride | No | Not applicable | Not applicable | researchgate.netnih.gov |

| Chiral Derivative of Methoxyapigeninidin | Yes (in the substituent) | Applicable for controlling the substituent's stereochemistry | Applicable for separating enantiomers/diastereomers | nih.gov |

Derivatization Strategies for Structural Modification and Functional Exploration

Derivatization of methoxyapigeninidin chloride is a key strategy for modifying its physicochemical properties and exploring its structure-activity relationships. These modifications can enhance its stability, solubility, or biological activity, as well as facilitate its analysis. libretexts.org

Common derivatization reactions for flavonoids involve their hydroxyl groups. These can be targeted for:

Alkylation and Acylation: Introducing alkyl or acyl groups can modulate the lipophilicity of the molecule, which may influence its interaction with biological membranes. libretexts.org For example, methylation of the remaining free hydroxyl groups could be achieved using reagents like dimethyl sulfate.

Glycosylation: The attachment of sugar moieties to form glycosides is a common natural modification of anthocyanidins. Synthetic glycosylation can improve water solubility and stability.

Silylation: This is a common derivatization technique used to increase the volatility and thermal stability of compounds for gas chromatography (GC) analysis. libretexts.org The hydroxyl groups of methoxyapigeninidin chloride can be converted to silyl (B83357) ethers using silylating agents like trimethylchlorosilane (TMCS). libretexts.org

Furthermore, derivatization can be employed to introduce specific functional groups for analytical purposes. For instance, attaching a chromophore or fluorophore can enhance detection in high-performance liquid chromatography (HPLC). libretexts.org

The following table summarizes potential derivatization strategies for methoxyapigeninidin chloride.

| Derivatization Strategy | Target Functional Group | Reagent Example | Purpose | Reference |

| Alkylation (Methylation) | Hydroxyl groups | Dimethyl sulfate | Increase lipophilicity, structure-activity studies | libretexts.org |

| Acylation | Hydroxyl groups | Acetic anhydride | Modify polarity and biological activity | libretexts.org |

| Silylation | Hydroxyl groups | Trimethylchlorosilane (TMCS) | Increase volatility for GC analysis | libretexts.org |

| Glycosylation | Hydroxyl groups | Activated sugar donors | Improve water solubility and stability | rsc.org |

| Introduction of Analytical Tags | Hydroxyl groups | Fluorescent labeling agent | Enhance detection in analytical methods like HPLC | libretexts.org |

These derivatization approaches provide a versatile toolkit for the fine-tuning of methoxyapigeninidin chloride's properties, enabling a deeper exploration of its potential applications.

Mechanistic Studies of Methoxyapigeninidin Chloride Bioactivity

Investigation of Antifungal Activity Mechanisms

Methoxyapigeninidin chloride, a member of the 3-deoxyanthocyanidin class of flavonoids, has demonstrated notable antifungal properties. Research into its mechanisms of action reveals a multi-faceted approach to inhibiting fungal growth, targeting key cellular structures and processes.

Inhibition of Fungal Growth and Spore Germination in Specific Pathogens (e.g., Gloeocercospora sorghi, Pyricularia oryzae)

Methoxyapigeninidin chloride has shown significant inhibitory effects against the growth of various fungal pathogens. Studies have highlighted its efficacy against Gloeocercospora sorghi, a fungus that affects sorghum, and Pyricularia oryzae, the causative agent of rice blast disease. The compound's ability to hinder both the vegetative growth of the fungi and the germination of its spores is a key aspect of its antifungal activity.

The fungicidal activity of Methoxyapigeninidin chloride has been directly compared to its parent compound, apigeninidin (B191520). In these comparative studies, Methoxyapigeninidin chloride consistently exhibits superior antifungal properties, indicating a significant contribution of the methoxy (B1213986) group to its bioactivity.

Table 1: Comparative Antifungal Activity of Methoxyapigeninidin Chloride and Apigeninidin

| Compound | Target Organism | Activity |

|---|---|---|

| Methoxyapigeninidin chloride | Gloeocercospora sorghi | Higher inhibition of radial growth |

| Apigeninidin | Gloeocercospora sorghi | Lower inhibition of radial growth |

| Methoxyapigeninidin chloride | Pyricularia oryzae | Higher inhibition of spore germination |

| Apigeninidin | Pyricularia oryzae | Lower inhibition of spore germination |

Cellular Targets and Signaling Pathways Affected in Fungal Organisms

While direct studies on the specific cellular targets of Methoxyapigeninidin chloride are limited, the mechanisms of action for the broader class of flavonoids, including 3-deoxyanthocyanidins, have been investigated. These studies suggest that the primary targets are the fungal cell wall and cell membrane.

Flavonoids are known to disrupt the integrity of the fungal cell membrane, leading to increased permeability and the leakage of essential intracellular components. This disruption can occur through interactions with membrane proteins and lipids, ultimately leading to cell death. Apigenin (B1666066), a structurally related flavone (B191248), has been shown to induce morphological changes and cell shrinkage in Candida albicans by altering the cell membrane potential. It is plausible that Methoxyapigeninidin chloride employs a similar mechanism.

Furthermore, these compounds can interfere with the synthesis of crucial cell wall components, such as chitin (B13524) and β-(1,3)-glucan. This weakens the cell wall, making the fungus more susceptible to osmotic stress and other environmental factors.

In addition to direct structural damage, flavonoids can also impact fungal signaling pathways. These pathways regulate various cellular processes, including growth, development, and virulence. By interfering with these signaling cascades, Methoxyapigeninidin chloride may further inhibit the pathogen's ability to infect and proliferate within the host.

Role of the 7-Methoxy Group in Enhancing Fungicidal Activity

The presence of a methoxy group at the 7th position of the apigeninidin scaffold is crucial for the enhanced fungicidal activity of Methoxyapigeninidin chloride. This structural modification significantly increases its potency compared to the parent compound, apigeninidin.

The increased lipophilicity due to the methoxy group may facilitate the compound's passage across the fungal cell membrane, allowing it to reach its intracellular targets more effectively. Additionally, the methoxy group can alter the electronic properties of the molecule, potentially enhancing its interaction with target enzymes or cellular components. This structure-activity relationship highlights the importance of specific chemical modifications in the development of more effective antifungal agents.

Exploration of Antioxidant Mechanisms

In addition to its antifungal properties, Methoxyapigeninidin chloride is also believed to possess significant antioxidant activity, a characteristic common to many flavonoids and anthocyanins. This antioxidant potential is attributed to its ability to scavenge free radicals and modulate cellular oxidative processes.

Other Reported Biological Activities in Preclinical Contexts

Enzyme Inhibitory Activities Beyond Fungicidal and Anti-inflammatory (e.g., digestive enzymes, cytochrome P450)

Digestive Enzymes:

Polyphenolic compounds, a class to which Methoxyapigeninidin chloride belongs, are known to interact with and inhibit digestive enzymes. nih.gov Naturally occurring polyphenols, particularly tannins, have demonstrated in vitro inhibition of enzymes such as trypsin, alpha-amylase, and lipase. nih.gov The structure of flavonoids plays a crucial role in their inhibitory effects on digestive enzymes like α-glucosidase and α-amylase. researchgate.net Generally, hydroxylation on the A and B rings of flavonoids enhances inhibitory activity, while glycosylation tends to weaken it for α-amylases and α-glucosidases. researchgate.net Methylation and methoxylation of flavonoids have been shown to weaken the inhibitory effects against α-amylase. researchgate.net Given that Methoxyapigeninidin chloride is a methoxylated derivative, its potential as a digestive enzyme inhibitor would require specific investigation.

Cytochrome P450:

Flavonoids are recognized for their potential to inhibit cytochrome P450 (CYP) enzymes, which are critical for the metabolism of a vast number of drugs. mdpi.comnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. uri.edu Studies on a range of flavonoid aglycones have shown that some can significantly inhibit CYP3A4, a key human metabolic enzyme. nih.govmdpi.com For instance, apigenin has been identified as a reversible inhibitor of CYP3A4. mdpi.com The type of inhibition can vary, with some flavonoids showing competitive, non-competitive, or irreversible inhibition. nih.govmdpi.comsolvobiotech.com Chrysin, another related flavonoid, is a potent inhibitor of aromatase (cytochrome P450 19A1). mdpi.com The specific inhibitory profile of Methoxyapigeninidin chloride on various CYP450 isoforms has yet to be characterized.

Table 1: Inhibitory Effects of Selected Flavonoids on Cytochrome P450 Enzymes

| Flavonoid | CYP Isoform | Type of Inhibition | Reference |

|---|---|---|---|

| Apigenin | CYP3A4 | Reversible | mdpi.com |

| Acacetin | CYP3A4 | Combined irreversible and reversible | mdpi.com |

| Chrysin | CYP3A4 | Combined irreversible and reversible | mdpi.com |

| Chrysin | CYP19A1 (Aromatase) | Potent inhibitor | mdpi.com |

| Pinocembrin | CYP3A4 | Irreversible | mdpi.com |

Chemopreventive Potential in Preclinical Models and Associated Mechanisms

The chemopreventive properties of flavonoids, including apigenin and its analogues, have been extensively studied. mdpi.comnih.gov Chemoprevention involves the use of natural or synthetic agents to reverse, suppress, or prevent the progression of cancer. mdpi.com

Apigenin has demonstrated broad anticancer effects in both in vitro and in vivo models of various cancers. mdpi.com Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest. mdpi.commdpi.com For example, apigenin can trigger apoptosis in cancer cells by activating caspases. mdpi.com It has also been shown to inhibit cancer cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors). mdpi.comnih.gov

In preclinical models, topical application of apigenin has been shown to inhibit skin tumors induced by carcinogens and UV light. nih.govspandidos-publications.com Oral administration in animal models has been found to reduce tumor volume and metastasis in cancers such as oral and lung cancer. mdpi.com The underlying mechanisms often involve the modulation of key signaling pathways that are critical for cancer cell survival and proliferation, such as the PI3K/Akt, MAPK, and STAT3 pathways. mdpi.comnih.govnih.gov Apigenin can inhibit PI3K activity, which in turn suppresses the survival signal mediated by Akt. nih.gov It can also downregulate the expression of factors like VEGF, which are crucial for angiogenesis. nih.govspandidos-publications.com

Genkwanin (B190353) (apigenin 7-methyl ether), a methylated form of apigenin, has also shown potent antitumor activity. It inhibits the proliferation of various cancer cell lines, including breast, esophageal, and lung cancer cells. caymanchem.com Its mechanism involves the downregulation of the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and cell cycle arrest at the G2/M phase. caymanchem.com

Table 2: Chemopreventive Mechanisms of Apigenin in Preclinical Studies

| Mechanism | Cancer Model | Key Molecular Targets | Reference |

|---|---|---|---|

| Induction of Apoptosis | Breast Cancer | Caspase activation, PI3K/Akt inhibition | mdpi.comnih.gov |

| Cell Cycle Arrest | Skin, Breast Cancer | G2/M phase arrest, decreased Cyclin B1/CDK1 | spandidos-publications.com |

| Anti-angiogenesis | Ovarian Cancer | Inhibition of HIF-1α and VEGF expression | nih.govspandidos-publications.com |

| Inhibition of Metastasis | Melanoma | Impairment of tumor cell-endothelium interaction | nih.govspandidos-publications.com |

| Anti-inflammatory | Macrophages | Suppression of COX-2 and iNOS expression | nih.gov |

Modulation of Gene Expression and Protein Interactions

The bioactivity of flavonoids is often rooted in their ability to modulate gene expression and interact with key cellular proteins. Apigenin and its derivatives can influence a wide array of signaling pathways by altering the expression of critical genes. nih.govmdpi.com

One of the key ways apigenin exerts its effects is by modulating transcription factors and signaling proteins. It can down-regulate or up-regulate the expression of genes involved in cell cycle control, apoptosis, and inflammation. nih.gov For example, apigenin has been shown to decrease the expression of Cyclooxygenase-2 (COX-2), a pro-inflammatory enzyme often upregulated in cancers. researchgate.net A study on a methylated derivative, apigenin-7-O-β-D-glucuronide methyl ester, demonstrated a concentration-dependent decrease in COX-2 mRNA gene expression in breast cancer cells. researchgate.net

Apigenin can also influence the stability and activity of tumor suppressor proteins like p53. spandidos-publications.com It can modulate signaling pathways such as PI3K/Akt/mTOR, JAK/STAT, NF-κB, and MAPK/ERK, which are central to cancer cell proliferation and survival. nih.govmdpi.com For instance, genkwanin (apigenin 7-methyl ether) decreases the levels of PI3Kγ and the phosphorylation of downstream proteins like Akt and mTOR. caymanchem.com Furthermore, apigenin has been found to inhibit the expression of histone deacetylases (HDACs), which can lead to changes in chromatin structure and the expression of tumor suppressor genes. mdpi.com

The biological synthesis of 7-O-methyl apigenin (genkwanin) has been achieved in E. coli by expressing two specific genes: flavone synthase (PFNS-1) and a flavone 7-O-methyltransferase (POMT-7). nih.gov This highlights the direct role of specific enzymes in the methylation of apigenin, a process that can alter its biological activity. Genetic manipulation of such methyltransferase genes in plants has been shown to enhance the biosynthesis of methylated flavonoids and increase disease resistance, indicating a direct link between gene expression, compound synthesis, and biological function. nih.govnih.gov

Analytical Research Methodologies for Methoxyapigeninidin Chloride

Chromatographic Quantification and Profiling

Chromatographic techniques are indispensable for separating Methoxyapigeninidin chloride from complex mixtures, allowing for its accurate quantification and profiling. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones of this analytical approach, often coupled with mass spectrometry for definitive identification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of flavonoids, including apigeninidin (B191520) derivatives. ijhsr.org The method's robustness allows for reliable separation and quantification. When equipped with Ultraviolet-Visible (UV-Vis) or Photodiode Array (PDA) detectors, HPLC provides both quantitative data based on absorbance and qualitative information from the compound's UV-Vis spectrum. mdpi.comnih.gov A PDA detector is particularly advantageous as it can capture the entire UV spectrum for a given peak, aiding in peak purity assessment and preliminary identification by comparing the spectral data with known standards. mdpi.comnih.gov

For the analysis of Methoxyapigeninidin chloride and related flavonoids, reversed-phase columns, most commonly C18, are typically employed. ijhsr.orgnih.gov The separation is achieved using a mobile phase gradient, usually consisting of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The acidic modifier is crucial for maintaining anthocyanidins in their stable flavylium (B80283) cation form and achieving sharp chromatographic peaks.

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) | researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid | mdpi.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | mdpi.com |

| Elution Mode | Gradient | nih.gov |

| Flow Rate | 0.2 - 1.0 mL/min | ijhsr.orgnih.gov |

| Detection Wavelength | ~480 nm for 3-deoxyanthocyanidins; PDA scan 200-600 nm | caymanchem.com |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering superior performance for the analysis of complex phytochemical extracts. mdpi.comnih.gov By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems operate at higher pressures, resulting in dramatically improved resolution, shorter analysis times, and increased sensitivity. researchgate.net This enhanced resolution is particularly beneficial for separating isomeric flavonoids or closely related compounds that may co-elute in a standard HPLC system. nih.gov The principles of separation and detection (UV/PDA) in UHPLC are analogous to HPLC, but the efficiency is greatly enhanced. mdpi.com

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | UHPLC C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | nih.gov |

| Mobile Phase | Acidified Water (A) and Acetonitrile (B) | mdpi.com |

| Flow Rate | 0.2 - 0.4 mL/min | mdpi.com |

| Column Temperature | 25 - 40 °C | researchgate.net |

| Injection Volume | 1 - 5 µL | researchgate.netmdpi.com |

For unambiguous identification and structural confirmation, the coupling of liquid chromatography with mass spectrometry (LC-MS) is the gold standard. This powerful hyphenated technique provides mass-to-charge ratio (m/z) information, allowing for the determination of the molecular weight of the compound eluting from the LC column. nih.gov

Electrospray ionization (ESI) is the most common ionization source used for flavonoid analysis, as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]+ in positive ion mode, which is ideal for anthocyanidins. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS), often performed using triple quadrupole or ion trap mass analyzers, provides deeper structural insights. nih.govresearchgate.net In an MS/MS experiment, the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can confirm the identity of Methoxyapigeninidin chloride. For instance, a characteristic fragmentation would be the radical loss of a methyl group (CH₃•) from the methoxy (B1213986) substituent. nih.gov

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements. nih.gov This allows for the determination of the elemental composition of the parent ion and its fragments, further solidifying the compound's identification and distinguishing it from other compounds with the same nominal mass. nih.gov

| Parameter | Typical Setting/Mode | Reference |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | nih.gov |

| Ionization Mode | Positive ([M+H]+) for anthocyanidins | mdpi.com |

| Analyzer Types | Triple Quadrupole (QqQ), Ion Trap, Time-of-Flight (TOF) | nih.govnih.gov |

| Scan Mode | Full Scan for profiling; Selected Reaction Monitoring (SRM) for quantification | researchgate.net |

| Fragmentation Method | Collision-Induced Dissociation (CID) for MS/MS | researchgate.net |

| Expected [M+H]+ for Methoxyapigeninidin | m/z 269.07 (C16H13O4)+ | nih.gov |

Spectroscopic Characterization in Research

Spectroscopic methods are essential for determining the molecular structure of isolated compounds and for performing qualitative and quantitative analyses. UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for the characterization of Methoxyapigeninidin chloride.

UV-Visible spectroscopy is a straightforward and valuable tool for the analysis of anthocyanidins and other flavonoids. The UV-Vis spectrum of a flavonoid is characteristic of its specific structural class. researchgate.net Methoxyapigeninidin chloride, as a 3-deoxyanthocyanidin, exhibits a distinct spectrum with two major absorption bands. Band I, in the visible region (typically >400 nm), is due to the cinnamoyl system (B-ring and the heterocyclic C-ring), while Band II, in the UV region (typically 240-280 nm), arises from the benzoyl system (A-ring). researchgate.net The position of the maximum absorption wavelength (λmax) in the visible range is particularly indicative of the compound's structure and color. Published data for 7-methoxy Apigeninidin show absorption maxima at approximately 280 nm and 481 nm. caymanchem.com This technique can be used for rapid quantitative analysis by measuring absorbance at the λmax and comparing it to a standard curve.

| Absorption Band | Approximate Wavelength (λmax) | Reference |

|---|---|---|

| Band II (UV Region) | 280 nm | caymanchem.com |

| Band I (Visible Region) | 481 nm | caymanchem.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including Methoxyapigeninidin chloride. omicsonline.orgresearchgate.net While direct NMR data for this specific compound is not widely published, the application of various NMR experiments allows for the unambiguous determination of its atomic connectivity and stereochemistry. biosynth.com

¹H NMR (Proton NMR): This one-dimensional experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For Methoxyapigeninidin chloride, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the A and B rings, as well as a characteristic singlet for the protons of the methoxy (-OCH₃) group. researchgate.net

¹³C NMR (Carbon-13 NMR): This experiment identifies all the unique carbon atoms in the molecule's skeleton. The spectrum would show distinct resonances for the aromatic carbons, the carbons of the heterocyclic ring, and the carbon of the methoxy group. researchgate.netresearchgate.net

2D NMR (Two-Dimensional NMR): 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. omicsonline.orgnih.gov Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the proton spin systems within the A and B rings. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal to its attached proton(s). omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is arguably the most critical experiment for piecing together the entire structure, as it connects the different fragments identified by COSY and establishes the position of substituents like the methoxy group on the flavonoid skeleton. omicsonline.org

By systematically analyzing the data from these 1D and 2D NMR experiments, researchers can definitively confirm the structure of Methoxyapigeninidin chloride, 7-(RG). nih.gov

| NMR Experiment | Information Provided for Methoxyapigeninidin Chloride | Reference |

|---|---|---|

| ¹H NMR | Identifies and quantifies aromatic protons and methoxy group protons. Reveals proton-proton coupling patterns. | researchgate.net |

| ¹³C NMR | Identifies all unique carbon atoms in the flavonoid backbone and methoxy group. | researchgate.net |

| COSY | Establishes H-H correlations to define proton networks in the A and B rings. | researchgate.net |

| HSQC / HMQC | Correlates each proton to its directly attached carbon atom for definitive C-H assignment. | omicsonline.org |

| HMBC | Shows long-range (2-3 bond) H-C correlations to connect molecular fragments and confirm the position of the methoxy group and the linkage of the B-ring. | omicsonline.org |

Advanced Techniques for Mechanistic Studies

Advanced analytical methodologies are crucial for elucidating the mechanisms of action of bioactive compounds. In the case of Methoxyapigeninidin chloride, a variety of sophisticated techniques are employed to predict its biological targets, understand its behavior in cellular environments, and quantify its interactions with specific enzymes. These methods provide a detailed picture of the compound's potential therapeutic effects at a molecular level.

Molecular Docking and Computational Chemistry Approaches for Target Binding Prediction

Computational methods, particularly molecular docking, are powerful tools for predicting the binding affinity and interaction patterns between a ligand, such as Methoxyapigeninidin chloride, and a target protein. These in silico approaches can screen large databases of biological targets to identify potential binding partners, thereby guiding further experimental validation.

Molecular docking simulations have been utilized to investigate the biological activities of 3-deoxyanthocyanidins found in sorghum, including 7-methoxyapigeninidin. One study identified 7-methoxyapigeninidin as one of the main compounds potentially affecting adipogenesis through such computational analysis. mdpi.com The docking process involves generating various conformations of the ligand and fitting them into the active site of a target protein. The stability of the resulting complex is then evaluated using a scoring function, which estimates the binding energy. Lower binding energy values typically indicate a more stable and favorable interaction.

The primary interactions responsible for the binding of related flavonoids to enzymes have been identified through molecular docking as hydrogen bonding and van der Waals forces. researchgate.net For instance, in studies of similar compounds, the methoxy group at the C-7 position has been shown to be important for activity, a feature that can be rationalized through docking studies by examining its interactions with hydrophobic residues in a protein's active site. nih.gov

Beyond docking, other computational chemistry methods like Density Functional Theory (DFT) can be employed to investigate the electronic properties and reactivity of molecules like Methoxyapigeninidin. DFT has been used to study the reaction mechanisms between related 3-deoxyanthocyanidins and free radicals, providing insights into their antioxidant activity at a quantum-mechanical level. mdpi.com

Table 1: Key Interaction Data from Molecular Docking Studies of Related Flavonoids

| Compound Class | Target Type | Key Interactions Noted | Predicted Outcome |

|---|---|---|---|

| 3-Deoxyanthocyanidins | Metabolic Enzymes | Hydrogen Bonding, van der Waals forces | Modulation of enzyme activity |

Cell-Based Assays for Studying Cellular Uptake and Metabolism (preclinical)

Cell-based assays are indispensable preclinical tools for assessing the biological activity of compounds in a living system. These assays provide critical information on cellular uptake, metabolism, and the ability of a compound to modulate cellular pathways.

The cellular activity of Methoxyapigeninidin chloride and its derivatives has been investigated using various cell lines. In one study, murine hepatoma (Hepa-1c1c7) cells were used to assess the induction of quinone reductase (QR), a phase II detoxification enzyme. researchgate.net A conjugated form of 7-methoxyapigeninidin was identified as having significant QR induction activity, suggesting it can enhance the cell's protective mechanisms against carcinogens. researchgate.netup.ac.za

The antiproliferative properties of methoxylated 3-deoxyanthocyanidins have been evaluated against human colon cancer cells (HT-29). acs.org These studies demonstrated that methoxylated forms, including 7-methoxyapigeninidin, possess strong activity against the growth of these cancer cells. acs.org

Furthermore, in vitro cell models have been used to estimate the bioavailability of sorghum phenolics. One such study indicated that 7-methoxyapigeninidin had an absorption of 11.3%, suggesting it can be taken up by cells. cerealsgrains.org This is a crucial first step in understanding its potential systemic effects. These assays collectively indicate that Methoxyapigeninidin chloride is cell-permeable and bioactive, capable of inducing protective enzymes and inhibiting cancer cell growth.

Table 2: Summary of Cell-Based Assay Findings for Methoxyapigeninidin and Related Compounds

| Assay Type | Cell Line | Compound Tested | Key Finding | Reference |

|---|---|---|---|---|

| Quinone Reductase Induction | Hepa-1c1c7 (murine hepatoma) | Conjugated 7-methoxyapigeninidin | Significant induction of QR activity | researchgate.netup.ac.za |

| Antiproliferation | HT-29 (human colon cancer) | Methoxylated 3-DXA | Strong inhibition of cell proliferation | acs.org |

Enzyme Activity Assays for Inhibition Kinetics and IC50 Determination

Enzyme activity assays are fundamental for quantifying the potency of a compound as an inhibitor or activator. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound to determine key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Methoxyapigeninidin has been shown to be a potent inducer of NAD(P)H:quinone oxidoreductase (NQO1, also known as quinone reductase). In one study, 7-methoxyapigeninidin induced NQO activity maximally by 2.4-fold at a concentration of 50 μM. acs.org Another report found that a derivative of 7-methoxyapigeninidin at a concentration of 1 mg/ml increased QR activity by 31%. researchgate.netresearchgate.net This demonstrates a direct effect on a key chemoprotective enzyme.

In the context of cancer research, the antiproliferative activity of methoxylated 3-deoxyanthocyanidins, including 7-methoxyapigeninidin, against HT-29 colon cancer cells was found to be significant, with IC50 values ranging from less than 1.5 to 53 μM. acs.org

While specific kinetic studies on Methoxyapigeninidin chloride are not widely published, research on structurally similar flavonoids highlights the type of data generated. For example, sakuranetin, a flavanone (B1672756) which also possesses a methoxy group at the C-7 position, was identified as a competitive inhibitor of β-hydroxyacyl-acyl carrier protein dehydratase from Helicobacter pylori (HpFabZ). nih.govmdpi.com Detailed kinetic analysis revealed a Ki value of 0.9 ± 0.1 μM and an IC50 value of 2.0 ± 0.1 μM. nih.gov This study emphasized the importance of the C-7 methoxy group for potent inhibitory activity. nih.gov

Additionally, extracts from sorghum varieties containing 7-methoxyapigeninidin have demonstrated effective inhibition against α-glucosidase, an enzyme relevant to managing type 2 diabetes, with IC50 values for the extracts reported as low as 1.52 ± 0.02 μg/mL. sci-hub.se

Table 3: Enzyme Inhibition and Activity Data

| Enzyme | Compound/Extract | Activity Type | Value | Reference |

|---|---|---|---|---|

| NAD(P)H:quinone oxidoreductase (NQO1) | 7-methoxyapigeninidin | Induction | 2.4-fold increase at 50 μM | acs.org |

| Quinone Reductase (QR) | 7-methoxyapigeninidin derivative | Induction | 31% increase at 1 mg/ml | researchgate.netresearchgate.net |

| α-Glucosidase | Sorghum bran extract containing 7-methoxyapigeninidin | Inhibition (IC50) | 1.52 ± 0.02 μg/mL | sci-hub.se |

| H. pylori β-hydroxyacyl-acyl carrier protein dehydratase (HpFabZ) | (S)-sakuranetin (structurally related) | Inhibition (IC50) | 2.0 ± 0.1 μM | nih.gov |

Structure Activity Relationships Sar and Derivative Research

Impact of the 7-Methoxy Group on Biological Activities

The presence and position of methoxy (B1213986) (-OCH₃) groups on the flavonoid skeleton are known to significantly modulate the molecule's physicochemical properties and biological activities. mdpi.comnih.govpreprints.org In Methoxyapigeninidin, the methoxy group is located at the C-7 position of the A-ring.

Research comparing 7-methoxyapigeninidin to its parent compound, apigeninidin (B191520) (which lacks the 7-methoxy group), has demonstrated the critical role of this functional group. For instance, in a study on fungicidal activity, 7-methoxyapigeninidin exhibited higher activity against the sorghum fungus Gloeocercospora sorghi than apigeninidin. oup.com This suggests that the methoxy group at the C-7 position is important for enhancing its antifungal potency. oup.com

Generally, methoxylation can influence a flavonoid's activity in several ways:

Lipophilicity: Methoxy groups increase the lipophilicity (fat-solubility) of the molecule compared to hydroxyl groups. mdpi.comnih.gov This can enhance the compound's ability to cross cell membranes, potentially increasing its bioavailability and intracellular concentration. However, excessive lipophilicity can also reduce water solubility, which may hinder drug transport to target sites. mdpi.comnih.gov

Metabolic Stability: Methoxy groups can protect adjacent hydroxyl groups from rapid metabolic processes like glucuronidation or sulfation, potentially prolonging the compound's half-life in biological systems.

Receptor Binding: The size and electronic properties of the methoxy group can alter how the molecule fits into the binding pocket of a target protein or enzyme, thereby influencing its activity. SAR studies on other flavonoids have shown that methoxy groups at the C-7 position can play a vital role in enhancing anti-inflammatory and neuroprotective activities. mdpi.com

The table below summarizes the comparative fungicidal activity, highlighting the impact of the 7-methoxy group.

| Compound | 7-Position Substituent | Relative Fungicidal Activity against G. sorghi |

| Apigeninidin | -OH (Hydroxyl) | Lower |

| 7-Methoxyapigeninidin | -OCH₃ (Methoxy) | Higher oup.com |

Role of the Chloridium Moiety in Methoxyapigeninidin Chloride Activity

Methoxyapigeninidin is an anthocyanidin, a class of compounds characterized by a positively charged oxygen atom in the C-ring, forming a flavylium (B80283) cation. This positive charge requires a counter-ion to achieve electrical neutrality and form a stable salt. In Methoxyapigeninidin chloride, the chloride ion (Cl⁻) serves this purpose. nih.gov

The primary role of the chloride moiety is not to directly participate in the biological activity of the compound but rather to ensure its stability and facilitate its use as a research chemical. As a salt, the compound is typically a more stable, crystalline solid, which is easier to handle, weigh, and dissolve in polar solvents for experimental use compared to the inherently unstable flavylium cation on its own. The biological activity is attributed to the Methoxyapigeninidin cation itself.

SAR Studies of Methoxyapigeninidin Analogues and Derivatives

SAR studies explore how modifying the core structure of Methoxyapigeninidin affects its biological profile. This research is essential for developing derivatives with improved characteristics. bohrium.comnih.gov

The A and B rings of the flavonoid scaffold are common targets for chemical modification to alter biological activity.

A-Ring: The substitution pattern on the A-ring is critical. In Methoxyapigeninidin, the A-ring has hydroxyl and methoxy groups at positions C-5 and C-7, respectively. Studies on various flavonoids indicate that the presence of hydroxyl groups at C-5 and C-7 is often associated with higher cytotoxicity and antioxidant activity. nih.govresearchgate.net Replacing the 7-hydroxyl with a 7-methoxy group, as in Methoxyapigeninidin, can enhance other activities like fungicidal oup.com and anti-inflammatory effects. mdpi.com

B-Ring: The B-ring of Methoxyapigeninidin has a single hydroxyl group at the C-4' position. The number and position of hydroxyl and methoxy groups on the B-ring are known to be major determinants of the antioxidant and enzyme-inhibitory activities of flavonoids. For example, the presence of a hydroxyl group at the C-3' position, in addition to the one at C-4', often enhances anti-inflammatory and antioxidant activity. mdpi.com Conversely, substituting hydroxyl groups with methoxy groups on the B-ring can decrease antioxidant activity but may play a positive role in other functions, such as the inhibition of P-glycoprotein (Pgp). nih.govresearchgate.net

Glycosylation is the process of attaching a sugar moiety (glycoside) to a molecule. In flavonoids, this typically occurs at a hydroxyl group. The "7-(RG)" in the subject compound's name suggests a hypothetical scenario where a glycoside is attached at the 7-position. Glycosylation profoundly affects the properties of flavonoids. nih.gov

Stability and Solubility: The addition of a sugar molecule generally increases the water solubility and chemical stability of the anthocyanidin. researchgate.netresearchgate.net This is a significant advantage, as many flavonoid aglycones (the non-sugar part) are poorly soluble and unstable.

Bioavailability: While increasing solubility, glycosylation often decreases bioavailability. nih.govresearchgate.net The larger, more polar glycoside molecule may be less able to passively diffuse across the intestinal wall. The type of sugar and the linkage can also influence absorption.

Activity: The effect of glycosylation on biological activity is complex and depends on the specific activity being measured. It can decrease anticancer activity, potentially due to the larger size of the molecule creating steric hindrance at the target site. nih.govresearchgate.net However, the impact on antioxidant activity is variable and can increase, decrease, or have no effect depending on the specific structure. nih.gov

The following table summarizes the general preclinical effects of glycosylation on flavonoids.

| Property | Effect of Glycosylation | Rationale |

| Water Solubility | Increases | Sugar moieties are polar and hydrophilic. researchgate.net |

| Chemical Stability | Increases | Can form protective intramolecular hydrogen bonds. researchgate.net |

| Bioavailability | Decreases | Reduced passive diffusion across cell membranes due to increased size and polarity. nih.govresearchgate.net |

| Anticancer Activity | Decreases | Steric hindrance may prevent effective binding to molecular targets. researchgate.net |

To overcome the limitations of natural flavonoids, such as low bioavailability or metabolic instability, researchers synthesize new derivatives. nih.gov While specific research on synthetic derivatives of Methoxyapigeninidin is limited, studies on its parent structure, apigenin (B1666066), provide valuable insights. bohrium.commdpi.com

Common strategies include:

Alkylation/Acylation: Adding alkyl or acyl groups to hydroxyl positions can modulate lipophilicity and membrane permeability. For example, synthesizing apigenin derivatives by linking alkyl amine moieties to the C-7 position was shown to enhance lipophilicity and result in higher antibacterial and antiproliferative activities compared to the parent apigenin. mdpi.com

Halogenation: Introducing halogen atoms (e.g., chlorine, bromine) can alter the electronic properties of the molecule and enhance binding to target proteins.

Heterocyclic Substitution: Incorporating heterocyclic rings can introduce new functionalities and interaction points, potentially leading to novel biological activities.

These modifications aim to create compounds with a better pharmacological profile, including improved efficacy and target specificity, turning a natural scaffold into a more potent therapeutic agent. nih.gov

Comparative Analysis with Other 3-Deoxyanthocyanidins and Flavonoids

Methoxyapigeninidin belongs to the 3-deoxyanthocyanidin subclass of flavonoids. Its properties are best understood when compared to related compounds.

Comparison with other 3-Deoxyanthocyanidins: The defining feature of this class is the absence of a hydroxyl group at the C-3 position of the C-ring. researchgate.netacademicjournals.org This structural difference confers significantly greater stability, especially in acidic conditions, compared to common anthocyanidins like cyanidin (B77932) or pelargonidin. academicjournals.org Apigeninidin and luteolinidin (B1216485) are two other well-known 3-deoxyanthocyanidins found in sources like sorghum. nih.gov Methoxyapigeninidin differs from apigeninidin by the presence of the 7-methoxy group, which enhances its fungicidal activity. oup.com It differs from luteolinidin in the substitution pattern of the B-ring (luteolinidin has two hydroxyl groups at C-3' and C-4', while Methoxyapigeninidin has one at C-4').

Comparison with other Flavonoids: When compared to other major flavonoid classes, such as flavones (e.g., apigenin) and flavonols (e.g., quercetin), the most striking difference is the positively charged flavylium ring system in Methoxyapigeninidin. This gives it color and distinct chemical properties. Flavones and flavonols are neutral molecules and differ from each other by the presence (flavonols) or absence (flavones) of a C-3 hydroxyl group. The lack of the C-3 hydroxyl group in 3-deoxyanthocyanidins makes them structurally unique among both anthocyanidins and other flavonoid classes. researchgate.net

The table below provides a structural and functional comparison.

| Compound | Class | Key Structural Features | General Properties |

| Methoxyapigeninidin | 3-Deoxyanthocyanidin | No C-3 OH; 7-OCH₃ group; Positively charged C-ring | High stability; Fungicidal activity oup.com |

| Apigeninidin | 3-Deoxyanthocyanidin | No C-3 OH; Positively charged C-ring | High stability; Precursor for Methoxyapigeninidin |

| Luteolinidin | 3-Deoxyanthocyanidin | No C-3 OH; 3',4'-diOH on B-ring; Positively charged C-ring | High stability; Found in sorghum nih.gov |

| Apigenin | Flavone (B191248) | No C-3 OH; Neutral C-ring; 4'-OH on B-ring | Widespread in plants; Anti-inflammatory properties |

| Quercetin | Flavonol | C-3 OH group; Neutral C-ring; 3',4'-diOH on B-ring | Potent antioxidant activity |

Conclusion and Future Research Perspectives

Summary of Key Academic Findings on Methoxyapigeninidin Chloride, 7-(RG)

Direct academic literature focusing specifically on Methoxyapigeninidin chloride, 7-(RG) is sparse. However, research on the core structure, apigeninidin (B191520), and the broader class of 3-deoxyanthocyanidins provides valuable insights. 3-deoxyanthocyanidins are a rare class of anthocyanins found in ferns, mosses, and some flowering plants, where they contribute to orange-red and blue-violet coloration. nih.govbohrium.com A key distinguishing feature of these compounds is the absence of a hydroxyl group at the C-3 position, which confers greater stability compared to more common anthocyanins. nih.govresearchgate.net

Research has highlighted the role of these compounds as phytoalexins, substances produced by plants to defend against microbial infections and environmental stress. nih.gov For instance, a study on 7-methoxyapigeninidin, a closely related compound, demonstrated that the methoxy (B1213986) group at the C-7 position is important for its fungicidal activity against sorghum fungi. oup.com This suggests that the methoxy group in Methoxyapigeninidin chloride, 7-(RG) could also play a significant role in its biological activity.

Identification of Knowledge Gaps and Unexplored Research Avenues

The current body of scientific literature presents significant knowledge gaps regarding Methoxyapigeninidin chloride, 7-(RG). These gaps represent numerous opportunities for future research:

| Identified Knowledge Gap | Potential Research Avenues |